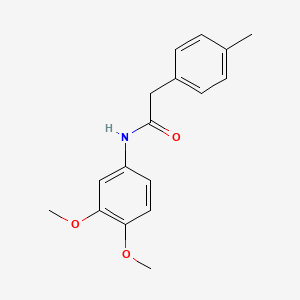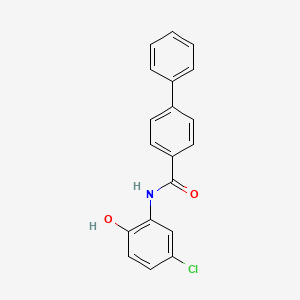![molecular formula C15H13ClN2O2 B5855436 N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)
N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2-chlorophenyl]benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of protein degradation, cell motility, and immune responses. ACY-1215 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
N-[4-(acetylamino)-2-chlorophenyl]benzamide inhibits the activity of HDAC6, which is a Class IIb HDAC. HDAC6 is involved in the deacetylation of non-histone proteins, such as tubulin, HSP90, and cortactin. Deacetylation of these proteins leads to their destabilization and degradation. Inhibition of HDAC6 by N-[4-(acetylamino)-2-chlorophenyl]benzamide leads to the accumulation of acetylated proteins, which results in the stabilization and accumulation of misfolded proteins, such as tau and alpha-synuclein. This leads to their enhanced clearance by the proteasome and autophagy pathways.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of HDAC6 activity
- Accumulation of acetylated proteins
- Stabilization and accumulation of misfolded proteins
- Enhanced clearance of misfolded proteins by the proteasome and autophagy pathways
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis
- Reduction of neuroinflammation
- Improvement of cognitive function
- Reduction of joint inflammation and bone erosion
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)-2-chlorophenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective inhibition of HDAC6
- Potent anti-cancer activity
- Ability to enhance the efficacy of other cancer therapies
- Ability to improve cognitive function and reduce neuroinflammation in preclinical models of neurodegenerative diseases
- Ability to reduce joint inflammation and bone erosion in preclinical models of rheumatoid arthritis
Some of the limitations include:
- Limited bioavailability and pharmacokinetic properties
- Potential off-target effects on other HDACs
- Limited clinical data in humans
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(acetylamino)-2-chlorophenyl]benzamide. Some of these include:
- Optimization of the synthesis method to improve the bioavailability and pharmacokinetic properties of N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Development of combination therapies with other HDAC inhibitors or other cancer therapies to enhance the efficacy of N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Clinical trials to evaluate the safety and efficacy of N-[4-(acetylamino)-2-chlorophenyl]benzamide in humans
- Investigation of the potential therapeutic applications of N-[4-(acetylamino)-2-chlorophenyl]benzamide in other diseases, such as autoimmune disorders and infectious diseases
- Development of more potent and selective HDAC6 inhibitors with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[4-(acetylamino)-2-chlorophenyl]benzamide involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with acetic anhydride to produce 2-acetylamino-4-chloronitrobenzene. This compound is then reduced with iron powder and hydrochloric acid to yield 2-acetylamino-4-chloroaniline. The final step involves the reaction of 2-acetylamino-4-chloroaniline with benzoyl chloride to produce N-[4-(acetylamino)-2-chlorophenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)-2-chlorophenyl]benzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to enhance the efficacy of other cancer therapies, such as bortezomib and lenalidomide.
In neurodegenerative diseases, N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Huntington's disease. N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases.
In inflammatory disorders, N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB signaling pathway. N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to reduce joint inflammation and bone erosion in preclinical models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-7-8-14(13(16)9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYJCCFMOKJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-chlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)

![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)

![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)



![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)